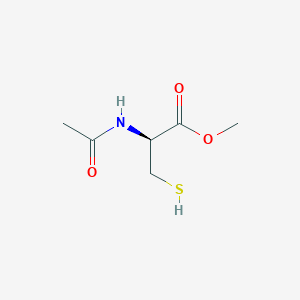

N-Acetyl-D-cysteine methyl ester

Description

Position of N-Acetyl-D-cysteine Methyl Ester within the Prodrug Design Paradigm

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. This compound fits squarely within this paradigm. N-acetylcysteine (NAC) itself is considered a prodrug of L-cysteine, aiming to increase intracellular levels of this amino acid and, subsequently, the antioxidant glutathione (B108866) (GSH). nih.govnih.gov However, NAC's therapeutic potential can be hampered by its limited bioavailability. google.comnih.gov

Esterification, as seen in this compound, is a common strategy in prodrug design to enhance the lipophilicity of a parent drug. scirp.org Increased lipophilicity can facilitate easier passage across cell membranes, a critical step for intracellular drug action. scirp.org By converting the carboxylic acid group of N-Acetyl-D-cysteine into a methyl ester, the molecule becomes less polar, which is hypothesized to improve its ability to enter cells. This positions this compound as a research tool to explore the impact of enhanced cellular uptake on the biological activities of cysteine derivatives.

Rationale for Esterification of Cysteine and N-Acetylcysteine in Pharmaceutical Chemistry Research

The esterification of cysteine and its derivatives like N-acetylcysteine (NAC) is a key strategy in pharmaceutical chemistry to overcome certain limitations of the parent compounds. The primary rationale behind this chemical modification is to improve bioavailability. nih.govclinicaltrials.gov

Enhanced Lipophilicity and Cell Permeability: The carboxyl group of NAC renders it a highly polar molecule, which can limit its ability to cross lipid-rich cell membranes. nih.gov By converting this group into an ester, such as a methyl or ethyl ester, the molecule's lipophilicity is increased. scirp.org This modification is designed to enhance its passive diffusion across cellular barriers, leading to higher intracellular concentrations. nih.govscirp.org

Improved Pharmacokinetic Profile: Research on related compounds, such as N-acetylcysteine ethyl ester (NACET), has shown that esterification can lead to more favorable pharmacokinetic properties compared to NAC, including better cellular permeability and bioavailability. nih.gov Studies have demonstrated that NACET is more efficient than NAC at increasing intracellular glutathione levels. nih.gov This suggests that the ester form allows for more effective delivery of the cysteine moiety into the cell.

Bypassing Transporter Dependencies: The transport of amino acids and their derivatives across cell membranes can be dependent on specific protein transporters. Esterification can allow the molecule to bypass these transport systems, potentially leading to more consistent and widespread cellular uptake.

The synthesis of N-acetyl-L-cysteine methyl ester is a well-documented process, often involving the reaction of N-acetyl-L-cysteine with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.com This straightforward synthesis allows for the accessible production of these esterified derivatives for research purposes.

Comparative Analysis of D- and L-Stereoisomers in Cysteine Derivative Research

In the realm of amino acid research, the stereochemistry of a molecule—whether it exists as a D- or L-isomer—is of paramount importance due to the stereospecific nature of biological systems, particularly enzymes.

While L-cysteine is the naturally occurring isomer found in proteins, the study of D-cysteine and its derivatives, such as N-Acetyl-D-cysteine, offers a unique research perspective. A key difference is that N-Acetyl-D-cysteine cannot be used for the synthesis of glutathione (GSH), a critical intracellular antioxidant. selleckchem.com This is because the enzymes involved in GSH synthesis are specific for the L-isomer of cysteine.

This distinction allows researchers to use N-Acetyl-D-cysteine as a control to investigate the biological effects of cysteine derivatives that are independent of GSH production. For instance, both N-acetyl-L-cysteine (L-NAC) and N-acetyl-D-cysteine (D-NAC) possess antioxidant properties due to the reactive thiol (-SH) group, which can directly scavenge reactive oxygen species (ROS). selleckchem.com By comparing the effects of L-NAC and D-NAC, researchers can dissect which outcomes are attributable to direct ROS scavenging versus those that depend on the replenishment of the intracellular GSH pool.

Overview of Key Research Areas and Unmet Needs Addressed by this compound

The unique properties of this compound make it a valuable tool for addressing specific research questions and unmet needs in several areas:

Dissecting Mechanisms of Oxidative Stress: By providing a cell-permeable source of a cysteine derivative that does not contribute to glutathione synthesis, this compound allows for the specific investigation of GSH-independent antioxidant mechanisms. selleckchem.com This is crucial for understanding the direct radical-scavenging roles of thiol-containing molecules in various pathological conditions characterized by oxidative stress. nih.govnih.gov

Neurodegenerative Disease Research: Decreased glutathione availability in the brain is implicated in neurodegenerative diseases like Parkinson's. google.com While precursors like N-acetyl cysteine are explored for restoring GSH levels, their bioavailability is a challenge. google.com Highly cell-penetrant analogues like N-acetyl-L-cysteine methyl ester have shown greater efficacy in preclinical models, likely due to better penetration into brain regions. nih.govnih.gov The D-isomer ester could be used to clarify the role of direct antioxidant effects versus GSH-mediated protection in neuronal cells.

Understanding Drug Delivery and Prodrug Efficacy: The study of esterified derivatives like this compound contributes to the broader field of prodrug design. scirp.org By comparing the cellular uptake and biological activity of the ester with its non-esterified counterpart, researchers can gain insights into the effectiveness of esterification as a strategy to enhance drug delivery to target cells and tissues.

Inflammation and Cellular Signaling: N-acetylcysteine has demonstrated anti-inflammatory properties. nih.govnih.gov this compound can be employed to explore whether these effects are solely dependent on GSH replenishment or if direct interactions with cellular signaling pathways are involved.

Structure

3D Structure

Properties

CAS No. |

640768-57-6 |

|---|---|

Molecular Formula |

C6H11NO3S |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

methyl (2S)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |

InChI Key |

QTKAQJWFVXPIFV-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CS)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N Acetyl D Cysteine Methyl Ester

Spectroscopic and Chromatographic Characterization Techniques for N-Acetyl-D-cysteine Methyl Ester

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure, while Mass Spectrometry (MS) confirms its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary tool for verifying the structure of this compound. The spectrum provides distinct signals corresponding to each unique proton in the molecule. Although specific spectral data for the D-enantiomer is not widely published, the data for the L-enantiomer is directly applicable, as the chemical shifts and coupling constants are identical. google.comresearchgate.net

In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the following characteristic peaks are observed:

A singlet for the methyl protons of the acetyl group (–COCH₃).

A singlet for the methyl protons of the ester group (–OCH₃).

A multiplet for the alpha-proton (–CH).

A pair of doublets of doublets for the two diastereotopic beta-protons (–CH₂).

A doublet for the amide proton (–NH). google.com

The precise chemical shifts and multiplicities allow for the unambiguous assignment of the molecule's structure.

Interactive Data Table: ¹H NMR Data for N-Acetyl-cysteine Methyl Ester

The following table is based on data for the L-enantiomer in DMSO-d₆, which is analogous for the D-enantiomer. google.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Amide (NH) | ~8.29 | d (doublet) |

| Alpha-CH | ~4.39 | m (multiplet) |

| Ester (OCH₃) | ~3.60 | s (singlet) |

| Beta-CH₂ | ~2.70-2.77 | dd (doublet of doublets) |

| Thiol (SH) | ~2.51 | s (singlet) |

| Acetyl (CH₃) | ~1.84 | s (singlet) |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound (C₆H₁₁NO₃S, Molecular Weight: 177.22 g/mol ). sigmaaldrich.com Low-resolution mass spectrometry (LRMS) typically shows a peak corresponding to the protonated molecule [M+H]⁺. google.com For this compound, this peak is observed at a mass-to-charge ratio (m/z) of approximately 178.13. google.com

High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which can confirm the elemental composition of the molecule. rsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the ion, providing further structural confirmation. The fragmentation of the [M+H]⁺ ion of N-acetylcysteine methyl ester involves characteristic losses, such as the loss of water. researchgate.net

Interactive Data Table: Mass Spectrometry Data for N-Acetyl-cysteine Methyl Ester

| Technique | Ion | Observed m/z | Reference |

| Low-Resolution MS (LRMS) | [M+H]⁺ | 178.13 | google.com |

| High-Resolution MS (HRMS) | [M+Na]⁺ | 268.0978 (for a related derivative) | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and its derivatives. Several methods have been developed for the determination of N-acetylcysteine (NAC) and its related substances in various matrices, including biological samples and pharmaceutical formulations. These methods can be adapted for the specific analysis of this compound.

A common approach involves reversed-phase HPLC (RP-HPLC). For instance, a stability-indicating RP-HPLC method has been developed for N-acetyl-L-cysteine and its dimer, N,N'-diacetyl-L-cystine, in cell culture media. insights.bio This method demonstrated good linearity, accuracy, precision, and specificity. insights.bio The limit of detection and limit of quantitation for NAC were found to be 0.0001 mg/ml and 0.00018 mg/ml, respectively. insights.bio

To enhance sensitivity and selectivity, especially in complex biological samples, derivatization of the thiol group of NAC is often employed prior to HPLC analysis. One such method utilizes N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent, which forms a fluorescent adduct with NAC. nih.govpsu.edu This allows for highly sensitive fluorescence detection. nih.govpsu.edu The calibration curve for this method has been shown to be linear over a wide range, and it offers excellent precision. nih.gov Another derivatization strategy involves the formation of a dinitrophenyl derivative of N-acetylcysteine, which can then be analyzed by HPLC. nih.gov

The choice of mobile phase and column is critical for achieving optimal separation. A typical mobile phase for RP-HPLC analysis of NAC and its derivatives consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. psu.eduijper.org The pH of the mobile phase is also an important parameter to control for achieving good peak shape and resolution. psu.edu C18 bonded reverse-phase columns are commonly used for these separations. nih.gov

Table 1: HPLC Methods for the Analysis of N-Acetylcysteine and Related Compounds

| Analytical Method | Derivatizing Agent | Detection Method | Application | Reference |

| RP-HPLC | None | UV | Stability testing in cell culture media | insights.bio |

| RP-HPLC | N-(1-pyrenyl)maleimide (NPM) | Fluorescence | Determination in biological samples | nih.govpsu.edu |

| RP-HPLC | Dinitrofluorobenzene | UV | Determination in plasma and urine | nih.gov |

| Ion-Pair Chromatography | None | UV | Analysis of related substances in effervescent tablets | ijper.org |

Exploration of Related Cysteine Ester and Amide Derivatives

The synthesis of N-Acetylcysteine Ethyl Ester (NACET) and N-Acetylcysteine Amide (NACA) has been explored to improve the pharmacokinetic properties of N-acetylcysteine (NAC). researchgate.netbuynacet.com

N-Acetylcysteine Ethyl Ester (NACET) is a lipophilic derivative of NAC. nih.gov One reported synthesis method involves the N-acetylation of L-cysteine ethyl ester with acetic anhydride (B1165640) in dichloromethane (B109758) under an argon atmosphere. nih.gov Another approach is a one-step esterification of NAC using anhydrous HCl in ethanol (B145695) as a solvent. sciencemadness.org NACET's increased lipophilicity is intended to enhance its ability to cross cellular membranes. nih.gov

N-Acetylcysteine Amide (NACA) is another derivative designed for improved bioavailability. researchgate.netsciencemadness.org A multi-step synthesis of NACA starts from L-cystine. google.com The process involves the protection of the carboxylic acid groups as methyl esters, followed by the acetylation of the amino groups. google.com The methyl ester groups are then converted to primary amides, and finally, the disulfide bond is reductively cleaved to yield NACA. google.com An alternative process for preparing N-acetyl-L-cysteine amide (NACA) involves reacting N-acetyl-L-cysteine with an alcohol and an inorganic acid to form an N-acetyl-L-cysteine ester. google.com This ester is then neutralized, separated, and treated with ammonia (B1221849) to produce NACA. google.com

Table 2: Synthesis of NACET and NACA

| Compound | Starting Material | Key Reagents | Synthesis Strategy | Reference |

| NACET | L-cysteine ethyl ester | Acetic anhydride, Dichloromethane | N-acetylation | nih.gov |

| NACET | N-acetylcysteine | Anhydrous HCl, Ethanol | Fischer esterification | sciencemadness.org |

| NACA | L-cystine | Methanol, Acetic anhydride, Ammonia, Dithiothreitol | Multi-step synthesis involving protection, amidation, and reduction | google.com |

| NACA | N-acetyl-L-cysteine | Alcohol, Inorganic acid, Ammonia | Esterification followed by amidation | google.com |

The stereochemistry of cysteine is a critical factor in the synthesis of its derivatives, as the biological activity is often dependent on the specific stereoisomer. Naturally occurring amino acids, including cysteine, are typically in the L-configuration. libretexts.org However, most L-amino acids have an S-configuration according to the Cahn-Ingold-Prelog system, with the notable exception of L-cysteine, which has an R-configuration due to the higher priority of the sulfur atom. libretexts.org

During chemical synthesis, there is a risk of racemization, which is the formation of an equal mixture of both enantiomers (D and L). This can be a significant issue, for example, when using reagents like thionyl chloride to activate the carboxylic acid, which can lead to significant racemization of the cysteine. sciencemadness.org

To control the stereochemistry during synthesis, various strategies have been developed. One approach is the use of chiral catalysts in enantioselective synthesis. This allows for the production of a specific enantiomer in high purity. Another method involves diastereoselective synthesis, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. doi.org For instance, the asymmetric synthesis of β-substituted cysteine derivatives has been achieved using a chiral auxiliary derived from (-)-8-phenylmenthol. doi.org

Furthermore, stereodivergent synthesis methods allow for the preparation of all possible stereoisomers of a molecule from the same starting materials by using different chiral catalysts. researchgate.net This has been demonstrated in the Cu/Ir-catalyzed asymmetric allylation of 2-thiazoline-4-carboxylates to produce α-quaternary cysteine derivatives. researchgate.net Determining the stereochemical purity of the final product is essential, and methods like chiral HPLC can be employed for this purpose. nih.gov

Pharmacological and Biological Disposition of N Acetyl D Cysteine Methyl Ester

Cellular Uptake Mechanisms of Cysteine Ester Derivatives

The ability of a compound to exert an intracellular effect is predicated on its capacity to cross the cell membrane. Cysteine and its N-acetylated form, N-acetylcysteine (NAC), face challenges in this regard. The esterification of the carboxyl group to form derivatives like N-Acetyl-D-cysteine methyl ester represents a strategic chemical modification to enhance this critical step.

The plasma membrane, a lipid bilayer, is inherently more permeable to lipophilic (fat-loving) substances than to hydrophilic (water-loving) ones. nih.gov N-acetyl-L-cysteine (NAC) is a compound with low lipophilicity, which results in poor cell permeability. mdpi.com The addition of a methyl ester group to N-acetyl-D-cysteine significantly increases its lipophilicity. This chemical modification allows the molecule to more readily partition into and diffuse across the lipid-rich environment of the cell membrane. nih.govmdpi.com This principle is a cornerstone of prodrug design, where a more lipophilic ester derivative can traverse cellular barriers more effectively than the more polar parent drug. Studies on related ester derivatives, such as N-acetyl-L-cysteine ethyl ester (NACET), have demonstrated that this increased lipophilicity is key to promoting their entry into cells and even into subcellular compartments like mitochondria. mdpi.com The enhanced lipophilicity of these ester derivatives not only facilitates cellular entry but also improves tissue absorption and the ability to cross biological barriers. mdpi.com

Once a compound reaches the cell surface, its entry can be mediated by passive diffusion, driven by a concentration gradient, or by active transport, involving specific membrane proteins. For lipophilic compounds, passive diffusion is a major route of entry. nih.gov The increased lipophilicity of cysteine ester derivatives suggests that passive diffusion plays a significant role in their intracellular accumulation. mdpi.comjax.org This is in contrast to the uptake of the natural amino acid L-cysteine, which can be facilitated by specific transporters like the excitatory amino acid transporter type 3 (EAAT3). The design of cysteine ester derivatives as more cell-penetrant molecules is intended to bypass reliance on such transporter systems, which can be a limiting factor in cellular uptake. jax.org

Intracellular Metabolism and Conversion Pathways of this compound

After successfully entering the cell, this compound must be converted into a biologically active form to exert its effects. This bioactivation is a critical step in its mechanism of action.

Inside the cell, this compound undergoes enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in biological tissues. ncert.nic.inbyjus.com These enzymes cleave the ester bond, removing the methyl group and releasing N-acetyl-D-cysteine. Subsequently, another class of enzymes called acylases can catalyze the removal of the acetyl group from N-acetyl-D-cysteine, a process known as deacetylation, to yield D-cysteine. nih.govnih.govnih.gov Specifically, Acylase I has been identified as the enzyme responsible for the deacetylation of N-acetyl-L-cysteine. nih.govnih.gov While N-acetyl-L-cysteine is readily deacetylated in tissues like the liver and kidney, N-acetyl-D-cysteine is reported to be a poor substrate for this enzymatic reaction in vitro. nih.gov This suggests that the primary intracellular metabolite might be N-acetyl-D-cysteine, with a slower conversion to D-cysteine.

The D-cysteine that is eventually released within the cell can enter several metabolic pathways. While L-cysteine is the common stereoisomer used in protein synthesis, D-cysteine can be metabolized. ontosight.ai One significant pathway involves its conversion to L-cysteine, allowing it to be integrated into the L-cysteine metabolic pool. ontosight.ai L-cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). mdpi.comnih.gov It is also a building block for proteins and can be catabolized to produce taurine (B1682933), pyruvate (B1213749), and sulfate. nih.govwikipedia.org The catabolism of L-cysteine primarily proceeds through the formation of L-cysteinesulfinate, which is then either decarboxylated to form taurine or transaminated to yield pyruvate. nih.gov

Bioavailability and Tissue Distribution in Preclinical Animal Models (Excluding Human Data)

The bioavailability of a compound refers to the proportion of an administered dose that reaches the systemic circulation unchanged. Tissue distribution describes how a compound spreads throughout the various tissues of the body after absorption. Preclinical studies in animal models provide crucial insights into these pharmacokinetic parameters.

Studies on the L-stereoisomer, N-acetyl-L-cysteine (NAC), have shown that it has low oral bioavailability, which is partly attributed to extensive first-pass metabolism, including deacetylation in the intestine and liver. nih.gov In contrast, when N-acetyl-D-cysteine was injected into a ligated intestinal segment in rats, a significantly higher percentage (35%) remained after one hour compared to the L-isomer (2%), leading to higher systemic plasma levels. nih.gov This suggests that the D-isomer is more resistant to intestinal metabolism, potentially leading to better bioavailability.

Following oral administration of radiolabeled acetylcysteine in rats, radioactivity was found to be distributed in various organs, with the highest concentrations in the kidney, followed by the liver, adrenal gland, lung, spleen, blood, muscle, and brain. fda.gov The primary metabolite found in the urine of both rats and dogs was inorganic sulfate. fda.gov Studies with N-acetyl-L-cysteine ethyl ester (NACET), a related lipophilic derivative, have shown its ability to increase glutathione levels in the eyes of rats after oral administration, demonstrating its successful absorption and distribution to target tissues. mdpi.com

The table below summarizes findings on the bioavailability and tissue distribution from preclinical studies.

| Compound | Animal Model | Key Findings |

| N-acetyl-D-cysteine | Rat | In a ligated intestinal segment, 35% of the D-isomer remained after 1 hour, compared to 2% of the L-isomer. Systemic plasma levels of the D-form were approximately 40 µM. nih.gov |

| N-acetyl-L-cysteine | Rat | Following oral administration of ³⁵S-acetylcysteine, radioactivity was highest in the kidney, followed by the liver, adrenal gland, lung, and spleen. fda.gov |

| N-acetyl-L-cysteine ethyl ester (NACET) | Rat | Oral administration increased glutathione (GSH) levels in the eyes. mdpi.com |

Absorption Kinetics and Systemic Exposure

No data is available on how this compound is absorbed in the body or the extent of its presence in the bloodstream after administration.

Distribution Across Biological Barriers (e.g., Blood-Brain Barrier, Blood-Retinal Barrier)

There are no studies detailing the ability of this compound to cross critical biological barriers such as the blood-brain or blood-retinal barriers. While the permeability of related compounds like NACET has been investigated, these findings cannot be extrapolated to the D-isomer methyl ester. nih.govnih.gov

Comparative Disposition of this compound with N-Acetylcysteine and Other Ester/Amide Analogs

Without primary data on this compound itself, a comparative analysis of its disposition relative to NAC or its other derivatives is not possible. Extensive research contrasts the disposition of NAC with its L-isomer ethyl ester and amide analogs, highlighting differences in lipophilicity and bioavailability that lead to varied pharmacological effects. nih.govresearchgate.net However, none of this research includes the D-cysteine methyl ester variant.

Until specific research is conducted and published on this compound, a scientifically sound article on its pharmacological disposition cannot be written.

Molecular and Cellular Mechanisms of Action of N Acetyl D Cysteine Methyl Ester and Its Active Metabolites

Modulation of Cellular Redox Homeostasis

The primary mechanism by which N-Acetyl-D-cysteine methyl ester exerts its effects is through the modulation of cellular redox homeostasis. This is achieved via its contribution to the glutathione (B108866) system, direct and indirect neutralization of reactive oxygen species, and the regulation of the redox state of protein thiols.

This compound serves as a crucial precursor for the synthesis of glutathione (GSH), a primary endogenous antioxidant. nih.govconsensus.app Its esterified form enhances its ability to cross cellular membranes, where it can be metabolized to provide cysteine for GSH production.

The availability of cysteine is a critical rate-limiting step in the de novo synthesis of glutathione. italjmed.org this compound, after intracellular deacetylation and demethylation, provides a direct source of D-cysteine. While the L-isoform (N-acetyl-L-cysteine) is the natural precursor for GSH synthesis, the provision of a cysteine backbone is fundamental. nih.gov This supplementation of the cysteine pool facilitates the synthesis of GSH, which is essential for maintaining the cellular redox environment and protecting against oxidative damage. nih.govmdpi.com

Beyond serving as a building block for new GSH synthesis, the metabolic products of this compound can contribute to the regeneration of the reduced glutathione (GSH) pool from its oxidized form (GSSG). This process is vital for sustaining the cell's antioxidant capacity, as GSH is consumed during the detoxification of reactive oxygen species and other electrophilic compounds. By ensuring a steady supply of cysteine, this compound indirectly supports the activity of glutathione reductase, the enzyme responsible for regenerating GSH from GSSG, thereby maintaining a high GSH/GSSG ratio, which is indicative of a healthy cellular redox state.

This compound exhibits both direct and indirect capabilities in scavenging reactive oxygen species (ROS). The thiol group (-SH) within its structure can directly interact with and neutralize various free radicals. medchemexpress.com However, a significant portion of its antioxidant activity is indirect, stemming from its role in bolstering the intracellular glutathione reserves. nih.govresearchgate.net Elevated GSH levels enhance the cell's capacity to detoxify ROS through glutathione peroxidase-mediated reactions. italjmed.org While N-acetyl-D-cysteine itself has been noted to have antioxidant properties, its primary contribution to ROS scavenging within a biological context is often considered to be through the enhancement of the glutathione system. mdpi.commedchemexpress.com

This compound and its metabolites can influence the redox state of cysteine residues in proteins, a critical mechanism for regulating protein function. One key process is S-glutathionylation, the reversible formation of a mixed disulfide between glutathione and a protein cysteine residue. researchgate.net This modification can protect protein thiols from irreversible oxidation and can also act as a regulatory switch, altering protein activity, localization, and interaction with other molecules. mdpi.com By increasing the intracellular pool of GSH, this compound can modulate the extent of S-glutathionylation, thereby influencing a wide range of cellular processes. researchgate.netnih.gov For instance, S-glutathionylation has been shown to regulate the activity of enzymes involved in mitochondrial energy metabolism, such as aconitase and pyruvate (B1213749) dehydrogenase. mdpi.com

Glutathione (GSH) Precursor Function and Augmentation

Influence on Intracellular Signaling Pathways

The modulation of cellular redox status by this compound has significant downstream effects on various intracellular signaling pathways. Many signaling proteins contain redox-sensitive cysteine residues, and their activity can be altered by changes in the cellular redox environment. For example, the antioxidant properties of N-acetylcysteine have been linked to the modulation of the mitogen-activating protein (MAPK) pathway. nih.gov Furthermore, by influencing the availability of glutathione, this compound can impact signaling pathways that are regulated by S-glutathionylation. Long-term administration of its L-isoform has been observed to affect insulin (B600854) signaling pathways in aging mice. nih.gov Additionally, N-acetylcysteine has been shown to modulate the release of neurotransmitters like glutamate (B1630785) and dopamine, potentially through its influence on the cystine-glutamate antiporter system and by inhibiting inflammatory pathways such as NF-κB. wikipedia.org

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

N-acetylcysteine (NAC) has been shown to suppress the activation of Nuclear Factor Kappa B (NF-κB), a key regulator of inflammatory responses. researchwithrutgers.com This inhibition is thought to occur through the suppression of IκB kinases (IKKα and IKKβ), which are crucial for the activation of NF-κB. researchwithrutgers.com By inhibiting these kinases, NAC prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchwithrutgers.com This, in turn, blocks the nuclear translocation of NF-κB and its ability to initiate the transcription of pro-inflammatory genes. researchwithrutgers.com

In a study on patients with sepsis, administration of NAC resulted in a significant decrease in NF-κB activation in mononuclear leukocytes. nih.gov This reduction in NF-κB activity was associated with a decrease in plasma levels of interleukin-8 (IL-8), a pro-inflammatory chemokine. nih.gov However, it is important to note that the effects of NAC on NF-κB can be complex. In some contexts, NAC has been observed to enhance rather than inhibit IκB degradation and can antagonize the NF-κB inhibitory effects of other compounds like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC). nih.gov The protective effects of NAC against cellular damage induced by materials like 2-hydroxyethyl methacrylate (B99206) (HEMA) are partly attributed to its ability to induce NF-κB. scilit.com

| Study Focus | Model System | Key Findings on NF-κB Pathway | Reference |

| TNF-induced NF-κB activation | Cellular models | NAC suppresses NF-κB activation by inhibiting IκB kinases (IKKα and IKKβ). researchwithrutgers.com | researchwithrutgers.com |

| Sepsis in patients | Human clinical trial | NAC administration decreased NF-κB activation in mononuclear leukocytes and was associated with reduced IL-8 levels. nih.gov | nih.gov |

| HEMA-induced apoptosis | Oral keratinocytes | NAC's protective effect is partially due to its ability to induce NF-κB, and blocking NF-κB sensitized cells to apoptosis. scilit.com | scilit.com |

| Interaction with PDTC | T cells | NAC can antagonize the inhibitory effect of PDTC on NF-κB activation. nih.gov | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., c-Jun N-terminal kinase, p38 MAP kinase)

N-acetylcysteine (NAC) has been demonstrated to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in cellular responses to a variety of stimuli. Specifically, NAC has been shown to attenuate the activation of p38 MAP kinase. In human pulmonary vascular endothelial cells, NAC was found to decrease the activation of p38 MAP kinase and its upstream kinases, MKK3 and MKK6, induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition of the p38 MAPK pathway by NAC also led to a reduction in the production of interleukin-8 (IL-8), a pro-inflammatory cytokine. nih.gov

Similarly, in human airway smooth muscle cells, NAC inhibited the interleukin-1beta-induced activation of p38 MAPK, which in turn reduced the expression and release of the chemokines eotaxin and monocyte chemotactic protein 1 (MCP-1). nih.gov The mechanism for this is suggested to be related to the antioxidant properties of NAC, as it was shown to decrease the production of reactive oxygen species. nih.gov Furthermore, in the context of rotenone-induced stress, NAC treatment was shown to attenuate the activation of p38 MAPK. researchgate.net Research has also indicated that NAC can inhibit the increase in c-Jun N-terminal kinase (JNK) levels, another key component of the MAPK pathway, in response to cellular stressors. scilit.com

| Study Focus | Model System | Key Findings on MAPK Cascades | Reference |

| TNF-α-induced inflammation | Human pulmonary vascular endothelial cells | NAC attenuated TNF-α-induced activation of p38 MAP kinase and its upstream kinases MKK3/MKK6, reducing IL-8 production. nih.gov | nih.gov |

| IL-1β-induced chemokine release | Human airway smooth muscle cells | NAC inhibited IL-1β-induced p38 MAPK activation, leading to decreased eotaxin and MCP-1 release. nih.gov | nih.gov |

| Rotenone-induced stress | Fibroblasts | NAC attenuated the activation of p38 MAPK induced by rotenone. researchgate.net | researchgate.net |

| HEMA-induced cell death | Oral keratinocytes | NAC's protective effect was correlated with a decreased induction of c-Jun N-terminal kinase (JNK) activity. scilit.com | scilit.com |

PI3K/AKT and WNT/β-catenin Pathway Activation

N-acetylcysteine (NAC) has been shown to influence the PI3K/Akt/mTOR signaling pathway. In a study investigating metabolic dysfunction-associated steatotic liver disease (MASLD) in rats, NAC treatment led to an increase in the phosphorylation of Akt, a key component of this pathway. nih.gov This suggests that NAC can enhance signaling through the PI3K/Akt pathway, which is involved in regulating cell growth, proliferation, and survival. The same study also noted that NAC enhanced the phosphorylation of GSK3α/β, a downstream target of Akt. nih.gov

| Study Focus | Model System | Key Findings on PI3K/AKT Pathway | Reference |

| Metabolic dysfunction-associated steatotic liver disease (MASLD) | Rats | NAC enhanced the phosphorylation of Akt and GSK3α/β. nih.gov | nih.gov |

NRF2 and p53 Pathway Modulation

N-acetylcysteine (NAC) has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. eaht.org Studies have demonstrated that NAC can up-regulate the expression of Nrf2, which in turn enhances the transcription of antioxidant response element (ARE)-dependent genes. eaht.orgnih.gov This leads to an increase in the synthesis of glutathione (GSH) and the levels of glutathione reductase (GR), thereby augmenting the cell's capacity to scavenge free radicals and mitigate oxidative stress. nih.gov For instance, in a clinical trial with asthenoteratozoospermia men, NAC administration significantly increased the expression of the NRF2 gene in sperm cells. nih.gov

Regarding the p53 pathway, which is crucial for tumor suppression and response to DNA damage, the interplay of post-translational modifications like acetylation and methylation is critical for its regulation. nih.gov For example, the acetylation of p53 can influence its interaction with co-factors and prevent other modifications. nih.gov While direct modulation of p53 by this compound is not extensively documented, NAC has been shown to protect against DNA damage, which is a key trigger for p53 activation. nih.gov Specifically, NAC has been shown to reduce the formation of γ-H2AX, a marker of DNA double-strand breaks, and to mitigate cell cycle arrest induced by genotoxic agents. nih.gov

| Pathway | Key Findings | Reference |

| NRF2 | NAC up-regulates Nrf2 expression, leading to increased synthesis of glutathione and glutathione reductase. eaht.orgnih.gov | eaht.orgnih.gov |

| p53 | NAC protects against oxidative DNA damage and subsequent cell cycle arrest, which are upstream events of p53 activation. nih.gov | nih.gov |

Histone Deacetylase (HDAC) and Histone Acetyltransferase (HAT) Regulation (e.g., HDAC2, GCN5)

N-acetylcysteine (NAC) has been shown to modulate the expression of enzymes involved in histone modification, specifically Histone Deacetylase 2 (HDAC2) and General Control Nondepressible 5 (GCN5), a Histone Acetyltransferase (HAT). nih.govnih.gov In a study investigating the effects of social isolation stress in mice, the stress was associated with increased expression of both HDAC2 and GCN5 in the hippocampus. nih.gov Treatment with NAC was found to mitigate these increases, suggesting that NAC can reduce the expression of both HDAC2 and GCN5. nih.govnih.gov This modulation of HDAC2 and GCN5 by NAC was associated with the amelioration of behavioral disorders in the stressed mice across two generations. nih.gov

The regulation of these enzymes is significant as HDACs and HATs play opposing roles in controlling gene expression through the modification of chromatin structure. nih.gov While the precise mechanisms by which NAC influences HDAC2 and GCN5 expression are still being elucidated, it is proposed that its antioxidant properties play a role. nih.gov

| Enzyme | Effect of Social Isolation Stress | Effect of N-acetylcysteine (NAC) Treatment | Reference |

| HDAC2 | Increased expression in the hippocampus | Reduced expression in the hippocampus | nih.govnih.gov |

| GCN5 (HAT) | Increased expression in the hippocampus | Reduced expression in the hippocampus | nih.govnih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition (via prodrug activity)

N-acetylcysteine (NAC) has been found to antagonize the activity of certain inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), such as Stattic and BP-1-102. nih.gov This effect appears to be independent of NAC's well-known antioxidant properties. nih.gov Research has shown that NAC can directly bind to these STAT3 inhibitors, forming NAC adducts that are unable to inhibit STAT3 activity. nih.gov

It is important to note that some STAT3 inhibitors function by interacting with cysteine residues within the STAT3 protein. nih.gov The ability of NAC, a cysteine-containing molecule, to counteract these inhibitors suggests a direct chemical interaction. This antagonistic effect of NAC on STAT3 inhibitors highlights a potential for drug-drug interactions when NAC is co-administered with such agents. nih.gov

| STAT3 Inhibitor | Effect of N-acetylcysteine (NAC) | Mechanism | Reference |

| Stattic | Antagonizes inhibitory activity | Direct binding to Stattic, forming an inactive adduct. nih.gov | nih.gov |

| BP-1-102 | Antagonizes inhibitory activity | Direct binding to BP-1-102, forming an inactive adduct. nih.gov | nih.gov |

Mechanisms of Gene Expression Modulation

N-acetylcysteine (NAC) has been shown to modulate the expression of a variety of genes, often as a consequence of its influence on key signaling pathways and transcription factors. For instance, by inhibiting the NF-κB pathway, NAC can downregulate the expression of pro-inflammatory genes such as interleukin-8 (IL-8). nih.gov Similarly, its inhibition of the p38 MAPK pathway leads to reduced expression of chemokines like eotaxin and monocyte chemotactic protein 1 (MCP-1). nih.gov

Furthermore, NAC's ability to activate the Nrf2 pathway leads to the upregulation of genes involved in the antioxidant response, including those responsible for glutathione synthesis. nih.gov In the context of stress, chronic treatment with NAC has been found to enhance the expression of immediate early genes, such as Nr4a1, which are markers of neuronal plasticity. nih.gov This suggests a role for NAC in promoting cellular coping mechanisms in response to challenges. nih.gov

Conversely, some studies have shown that NAC can have complex and sometimes opposing effects on gene expression. For example, while it can inhibit the expression of certain chemokines, it has also been observed to induce the expression of others, as well as genes like TNFA, CEBPD, SOX2, and MYC in some cell types. semanticscholar.org Additionally, NAC has been shown to reverse the changes in DNA methylation patterns caused by certain nanoparticles, indicating an influence on epigenetic mechanisms of gene regulation. researchgate.net

| Gene/Gene Family | Effect of NAC | Underlying Mechanism | Reference |

| Interleukin-8 (IL-8) | Downregulation | Inhibition of the NF-κB pathway. nih.gov | nih.gov |

| Eotaxin, MCP-1 | Downregulation | Inhibition of the p38 MAPK pathway. nih.gov | nih.gov |

| NRF2-dependent antioxidant genes | Upregulation | Activation of the Nrf2 pathway. nih.gov | nih.gov |

| Nr4a1 (Immediate early gene) | Enhanced expression | Promotion of neuronal plasticity. nih.gov | nih.gov |

| TNFA, CEBPD, SOX2, MYC | Induction (in some contexts) | Complex and cell-type specific. semanticscholar.org | semanticscholar.org |

| Genes affected by DNA methylation | Reversal of nanoparticle-induced changes | Influence on epigenetic regulation. researchgate.net | researchgate.net |

Scientific Information on this compound Remains Limited

The cellular activities of chiral molecules like cysteine and its derivatives can differ significantly between their D- and L-isomers. Therefore, directly extrapolating the known effects of N-acetyl-L-cysteine to this compound would be scientifically unfounded. The distinct stereochemistry of the D-isomer can lead to different interactions with enzymes, receptors, and other biological molecules, resulting in unique metabolic pathways and cellular outcomes.

Consequently, a detailed and scientifically accurate discussion on the regulation of redox-sensitive gene transcription and the epigenetic effects specifically attributable to this compound and its active metabolites cannot be provided at this time due to the lack of dedicated research. Further investigation is required to elucidate the specific biological activities of this particular chemical compound.

Cellular and Subcellular Effects of N Acetyl D Cysteine Methyl Ester

Mitochondrial Bioenergetics and Dynamics

Specific studies detailing the direct effects of N-Acetyl-D-cysteine methyl ester on mitochondrial oxygen consumption and respiration are not prominently available in the reviewed scientific literature.

Research explicitly investigating the regulation of mitochondrial membrane potential by this compound is not sufficiently documented to provide a detailed analysis.

Detailed findings on the impact of this compound on ATP synthesis and the expression or function of mitochondrial complex proteins are not readily found in current research.

While the antioxidant properties of the NAC family are well-known, specific data on how this compound modulates mitochondrial ROS production and detoxification pathways are lacking.

The influence of this compound on the processes of mitochondrial fission, fusion, and mitophagy has not been a significant focus of available research.

The specific activation of Sirtuin 3 by this compound within mitochondria is a specialized area of inquiry for which dedicated research is not currently available.

Regulation of Cellular Proliferation and Apoptosis

N-acetylcysteine and its analogs demonstrate significant regulatory effects on cell proliferation and the programmed cell death process known as apoptosis.

N-acetylcysteine has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. nih.govnih.gov For instance, in preclinical models of human bladder cancer, NAC significantly inhibited the growth, adhesion, migration, and invasion of cancer cells. nih.gov Similarly, it has demonstrated an antiproliferative action on cancer cells of epithelial origin and has been studied in models of endometriosis, where it was found to decrease endometrial cell proliferation. researchgate.net Studies on pancreatic carcinoma cell lines also confirmed that NAC suppresses cell proliferation. nih.gov

Significantly, research into mitochondria-targeted NAC analogs has shown that methylation of NAC also results in the inhibition of cancer cell proliferation. nih.gov A mitochondria-targeted version of NAC (Mito₁₀-NAC) proved to be nearly 2000-fold more effective than NAC at inhibiting the proliferation of several cancer cell types, including pancreatic cancer cells. nih.gov

The influence of N-acetylcysteine on apoptosis is highly dependent on the cellular context. In some scenarios, NAC can induce apoptosis. For example, it has been reported to cause apoptosis in rat and human smooth muscle cells. nih.gov In human leukemia cells, NAC can induce massive oxidative stress, leading to cell death with apoptotic features, including the activation of caspase-9 and caspase-3/7. nih.gov This pro-apoptotic effect often involves the mitochondria-dependent (intrinsic) pathway. nih.gov

Conversely, NAC can also exert anti-apoptotic, or protective, effects. In studies involving glial and neuronal cell lines, NAC was shown to protect against apoptosis by modulating the activity of group I metabotropic glutamate (B1630785) receptors and reducing oxidative stress. plos.org It can enhance the protective effects of other compounds against toxicity and cell death. plos.org This dual role highlights the complexity of its influence on cell survival pathways, which can be shifted based on the specific cell type and the presence of other cellular stressors. nih.gov

N-acetylcysteine can influence the cell cycle, a key process regulating cell proliferation. In human pancreatic carcinoma cells, the antiproliferative effect of NAC is achieved by causing a prolongation of the G1 phase of the cell cycle. nih.gov Analysis by flow cytometry revealed that the percentage of cells in the G1 phase was significantly higher after treatment with NAC compared to untreated control cells. nih.gov This G1 phase arrest was associated with a remarkable decrease in the expression of Cyclin D1, a key protein that promotes progression through the G1 phase. nih.gov Research has also noted that NAC alters cell cycle progression in ovarian cancer cells of epithelial origin.

Anti-inflammatory Cellular Responses

N-acetylcysteine is recognized for its ability to modulate inflammatory responses at the cellular level, primarily through the regulation of signaling molecules called cytokines.

The effect of N-acetylcysteine on cytokine production can be complex and sometimes contradictory depending on the experimental conditions. Some studies have shown that NAC can suppress the release of key pro-inflammatory cytokines. nih.gov For example, it has been reported to reduce levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in activated macrophages. nih.gov In conscious rats with sepsis, NAC treatment reduced inflammatory biomarkers including IL-6, TNF-α, and the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com Furthermore, NAC has been found to decrease serum levels of the pro-inflammatory cytokine Interleukin-8 (IL-8) in patients with chronic obstructive pulmonary disease (COPD). mdpi.com

However, other studies report a different effect. One investigation found that NAC significantly up-regulated the production of pro-inflammatory cytokines such as IL-1β and down-regulated the anti-inflammatory cytokine IL-10 in stimulated peripheral blood mononuclear cells (PBMCs). nih.gov Further research suggests that the duration of exposure may be a critical factor; long-term treatment with low-dose NAC was found to enhance the expression of pro-inflammatory cytokines IL-1β and IL-6 in stimulated macrophages, whereas short-term treatment inhibited their expression. plos.org This regulation is often linked to NAC's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in the inflammatory cascade. nih.gov

Interactive Data Table: Effect of N-Acetylcysteine (NAC) on Cytokine Production

Modulation of Eicosanoid Biosynthesis Pathways

There is currently a lack of specific research data detailing the modulatory effects of this compound on eicosanoid biosynthesis pathways. Studies on the related compound, N-acetyl-L-cysteine (NAC), have shown that it can act as a potent anti-inflammatory agent by altering the eicosanoid profile. nih.govoup.com For instance, in studies involving high-fat diet-induced metabolic disorders in rats, NAC supplementation was found to reduce the hepatic content of the pro-inflammatory precursor arachidonic acid and inhibit the expression of 5-lipoxygenase (5-LOX), leading to a decrease in pro-inflammatory leukotrienes. oup.com However, due to the potential for different biological activities between stereoisomers, these findings cannot be directly attributed to this compound.

Effects on Microglial Activation and Inflammation

Specific studies on the effects of this compound on microglial activation and inflammation are not present in the available literature. Research on N-acetyl-L-cysteine (NAC) has demonstrated its ability to suppress microglial inflammation. nih.govnih.gov In studies using microglial cell lines stimulated with lipopolysaccharide (LPS), NAC was shown to inhibit the synthesis of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov This anti-inflammatory action is often linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govmdpi.com Without direct experimental evidence, the impact of this compound on these same inflammatory processes in microglia remains unknown.

Anti-angiogenic Activity

The potential anti-angiogenic activity of this compound has not been specifically investigated. The broader compound, N-acetyl-L-cysteine (NAC), has been noted for its array of biological activities, including anti-angiogenic effects. nih.govnih.gov Some studies suggest that NAC can inhibit endothelial cell invasion and angiogenesis. nih.gov Conversely, other research indicates that NAC may promote angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression in certain contexts, such as wound healing. nih.gov This highlights the complexity of its effects and underscores the need for specific research on the D-isomer methyl ester to understand its role, if any, in regulating angiogenesis.

Modulation of DNA Damage and Repair Mechanisms

There is no direct evidence from the searched literature concerning the modulation of DNA damage and repair mechanisms by this compound. N-acetyl-L-cysteine (NAC) has been extensively studied for its protective effects against DNA damage. oup.comnih.govhealthline.comnih.gov Its mechanisms include scavenging reactive oxygen species (ROS), replenishing intracellular glutathione (B108866) (GSH) stores, and modulating DNA repair pathways. nih.govbiomedres.us For example, NAC has been shown to significantly reduce DNA damage in various cell types exposed to genotoxic agents like lead nitrate (B79036) and components of cigarette smoke. oup.comnih.gov It has also been reported to aid in the repair of DNA damage induced by copper sulphate in human lymphocytes. biomedres.us The applicability of these protective and reparative mechanisms to this compound is yet to be determined through dedicated research.

Preclinical Research Applications and Potential Therapeutic Relevance of N Acetyl D Cysteine Methyl Ester

Neuroprotection in In Vitro and In Vivo Models

The potential neuroprotective effects of N-Acetyl-D-cysteine and its derivatives have been a significant area of investigation. Research has explored its capacity to shield neuronal cells from damage, modulate brain chemistry, and mitigate behavioral issues in animal models.

Protection Against Neuronal Cell Death and Damage

N-acetyl-L-cysteine (LNAC) and N-acetyl-D-cysteine (DNAC) have demonstrated the ability to prevent the apoptotic death of neuronal cells that occurs due to the deprivation of trophic factors. nih.gov In studies using serum-deprived PC12 cells, neuronally differentiated PC12 cells deprived of both serum and Nerve Growth Factor (NGF), and NGF-deprived neonatal sympathetic neurons, LNAC was found to prevent apoptotic DNA fragmentation and support long-term survival without other trophic support. nih.gov Notably, LNAC did not induce or maintain neurite outgrowth or somatic hypertrophy, unlike NGF. nih.gov The D-isomer, DNAC, also showed the same protective effect against cell death in PC12 cells and sympathetic neurons. nih.gov This suggests that the protective mechanism may not be solely linked to the metabolic pathways of the L-isomer.

Interestingly, while often used as an antioxidant, N-acetylcysteine (NAC) itself has been observed to induce neuronal death in mouse cortical cultures under certain conditions. nih.gov This toxicity appears to be mediated through oxidative and excitotoxic pathways. nih.gov However, in other contexts, NAC has shown protective effects. For instance, in primary rat hippocampus neurons, NAC protected against hydrogen peroxide-induced toxicity by enhancing cell viability. spandidos-publications.com

Amelioration of Impaired Dendritic Development in Spinocerebellar Ataxia Models

Spinocerebellar ataxias (SCAs) are a group of inherited neurodegenerative disorders characterized by the progressive loss of coordination. Several proteins that cause SCA have been shown to impair the dendritic development of Purkinje cells in primary cultures. nih.gov These cultured cells, when expressing SCA-causing proteins, serve as in vitro models for the disease. nih.gov

Research has shown that D-cysteine can ameliorate the impaired dendritic development observed in primary cultured Purkinje cells that express mutant proteins responsible for SCA1, SCA3, and SCA21. nih.gov This suggests that D-cysteine could be a potential therapeutic agent for various types of SCAs. nih.gov In an in vivo model of SCA1, long-term treatment with D-cysteine was found to inhibit the progression of motor dysfunction in mice. nih.gov Furthermore, immunostaining revealed that D-cysteine prevented the reduction of mGluR1 and glial activation at an early stage after the onset of motor dysfunction in these SCA1 model mice. nih.gov While these studies focus on D-cysteine, they provide a strong rationale for investigating the effects of its derivatives, such as N-Acetyl-D-cysteine methyl ester, in similar models.

Restoration of Brain Redox State and Glutamatergic Modulation

N-acetylcysteine (NAC) is known to be a precursor to the antioxidant glutathione (B108866) and has been investigated for its ability to modulate brain glutamate (B1630785) levels. nih.gov In animal models, NAC has been shown to block the increase in frontal glutamate levels stimulated by phencyclidine (PCP), suggesting its potential as an antipsychotic agent. nih.gov The mechanism is thought to involve the cystine/glutamate antiporter, System xc-. nih.gov

Clinical studies in patients with schizophrenia have provided preliminary evidence that NAC can modulate glutamate levels in the anterior cingulate cortex (ACC). nih.gov Specifically, a single dose of NAC resulted in significantly lower levels of Glx/Cr (a measure of glutamate and glutamine) in the ACC compared to a placebo. nih.gov This suggests that NAC can influence the brain's redox state and glutamatergic systems, which are implicated in various neurological and psychiatric disorders. nih.gov The sensitive-cysteine redox proteome is considered a key functional compartment that is dysregulated in neurodegenerative diseases. nih.gov

Mitigating Behavioral Disorders in Animal Models of Stress

Early life stress is a significant risk factor for the development of psychiatric disorders such as depression and anxiety later in life. nih.govnih.gov Animal models of stress, such as neonatal maternal separation (NMS), have been used to study the underlying neurobiology and test potential therapeutic interventions. nih.govnih.gov

In adolescent rats subjected to NMS, treatment with N-acetylcysteine (NAC) has been shown to alleviate depressive-like behaviors. nih.govnih.gov These behavioral improvements were associated with a reduction in reactive oxidative stress and neuroinflammation in the ventral hippocampus and prefrontal cortex. nih.gov NAC also reversed the stress-induced reduction in the expression of the excitatory amino acid carrier 1 (EAAC1), a transporter crucial for neuronal cysteine uptake and glutathione synthesis. nih.gov Furthermore, studies in zebrafish have demonstrated that NAC can prevent stress-induced anxiety-like behaviors. researchgate.net These findings from various animal models highlight the potential of NAC and its derivatives to mitigate the behavioral and neurobiological consequences of stress. frontiersin.org

Reversal of Opioid-Induced Respiratory Depression (using D-cysteine esters)

Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid analgesics like morphine and fentanyl. frontiersin.orgnih.govnih.gov Current treatments, such as naloxone, reverse OIRD but also block the pain-relieving effects of opioids. frontiersin.orgnih.gov

Preclinical studies in freely-moving rats have shown that cell-penetrant thiol esters, including D-cysteine ethyl ester (D-CYSee), can effectively reverse the dangerous effects of morphine on breathing and blood gas chemistry. frontiersin.orgnih.gov Importantly, D-CYSee achieved this without significantly diminishing the sedative and antinociceptive (pain-relieving) actions of morphine. frontiersin.orgnih.gov This suggests that D-cysteine esters may offer a novel therapeutic approach to separate the analgesic benefits of opioids from their respiratory risks. nih.gov The proposed mechanism involves the entry of these esters into the cells that mediate the negative respiratory effects of opioids. frontiersin.orgnih.gov

Oncological Research and Chemoprevention Studies (In Vitro and Preclinical Animal Models)

N-acetylcysteine (NAC) and its analogs have been the subject of extensive research in the context of cancer, exploring their potential as both chemopreventive agents and as adjuncts to cancer therapy. These studies have been conducted in a variety of in vitro and preclinical animal models.

NAC has demonstrated a wide range of mechanisms that could contribute to its anti-cancer effects. These include its antioxidant activity, modulation of carcinogen metabolism, enhancement of DNA repair, and inhibition of genotoxicity. oup.com It has also been shown to influence cell signaling pathways, regulate cell survival and apoptosis, and possess anti-inflammatory and anti-angiogenic properties. oup.com

In vitro studies have shown that NAC can inhibit the proliferation of breast cancer cells and prevent their migration and invasion by targeting specific signaling pathways. nih.gov However, the effects of NAC can be context-dependent. For instance, while it can sensitize pancreatic cancer cells to chemotherapy, it has also been reported to promote metastasis in melanoma and liver cancer models, highlighting the dual role of reactive oxygen species and glutathione in cancer progression. nih.gov In some leukemia cell lines, NAC has been found to induce massive oxidative stress, leading to cell death. mdpi.com

Mitochondria-targeted versions of NAC have been developed to enhance its bioavailability and target its effects to this key organelle. nih.gov These modified compounds have shown antiproliferative effects in cancer cells. nih.gov

The table below summarizes key findings from preclinical oncological research on N-acetylcysteine and its derivatives.

| Model System | Compound | Key Findings | Reference |

| Breast Cancer Cells (in vitro) | N-acetylcysteine (NAC) | Inhibited proliferation, migration, and invasion. | nih.gov |

| Pancreatic Cancer Cells (in vitro) | N-acetylcysteine (NAC) | Sensitized cells to gemcitabine. | nih.gov |

| Melanoma and Liver Cancer (in vivo) | N-acetylcysteine (NAC) | Promoted distant metastasis. | nih.gov |

| Human Leukemia Cells (in vitro) | N-acetylcysteine (NAC) | Induced massive oxidative stress and apoptotic cell death. | mdpi.com |

| Various Cancer Cells (in vitro) | Mitochondria-targeted NAC | Exhibited antiproliferative effects. | nih.gov |

| Human and Rat Arterial Smooth Muscle Cells | N-acetylcysteine (NAC) | Inhibited benzo[a]pyrene-induced c-Ha-ras expression. | oup.com |

Anti-Tumorigenic and Antiproliferative Effects

Preclinical studies have demonstrated the anti-tumorigenic and antiproliferative properties of N-acetylcysteine (NAC), the parent compound of this compound, across various cancer cell lines. These effects are attributed to several mechanisms, including the modulation of cellular redox status and gene expression.

In cultured human brain tumor cells, NAC has been shown to inhibit cell proliferation by reducing cell numbers and DNA synthesis, particularly in the presence of oxidants. This antiproliferative activity is associated with the induction of p16 (INK4a) and p21 (WAF/CIP1) gene expression, which leads to a prolonged G1 phase of the cell cycle. oup.com The G1 arrest induced by NAC appears to be dependent on p16 (INK4a) but independent of p53 expression. oup.com

Furthermore, NAC has demonstrated the ability to induce apoptosis in several transformed cell lines and primary cultures, a process that was not observed in normal cells. oup.com In androgen-independent human prostate cancer PC-3 cells, the antiproliferative effects of NAC have been linked to the upregulation of Cyr61 protein expression. mskcc.org

Research has also explored modifications of the NAC molecule to enhance its efficacy. A mitochondria-targeted version of NAC, known as Mito10-NAC, was found to be significantly more potent in inhibiting the proliferation of several cancer cell types, including pancreatic cancer cells, compared to NAC alone. researchgate.netmcw.edu Interestingly, methylation of both NAC and Mito10-NAC also resulted in the inhibition of cancer cell proliferation. researchgate.net These findings suggest that the antiproliferative effects of these compounds may not be solely related to their antioxidant properties. researchgate.netmcw.edu

In the context of breast cancer, in vivo supplementation with NAC has been shown to reduce the proliferation of carcinoma cells. nih.gov This effect is associated with a decrease in stromal MCT4, a marker for glycolysis, suggesting that NAC can modulate the metabolism of the tumor microenvironment to impact cancer cell growth. nih.gov

The table below summarizes the antiproliferative effects of NAC observed in preclinical studies.

| Cell/Tumor Type | Key Findings | Reference |

| Human Brain Tumor Cells | Inhibition of cell proliferation, induction of G1 arrest via p16/p21. | oup.com |

| Transformed Cell Lines | Selective induction of apoptosis. | oup.com |

| Prostate Cancer Cells (PC-3) | Upregulation of Cyr61 protein. | mskcc.org |

| Pancreatic Cancer Cells | Enhanced inhibition of proliferation with Mito10-NAC. | researchgate.netmcw.edu |

| Breast Cancer | Reduced carcinoma cell proliferation by modulating stromal metabolism. | nih.gov |

Inhibition of Tumor Invasion and Metastasis

Preclinical evidence suggests that N-acetylcysteine (NAC) can influence tumor invasion and metastasis, although the effects appear to be context-dependent. Some studies have reported an inhibitory role of NAC in these processes. For instance, NAC has been shown to inhibit the invasion of endothelial cells. researchgate.net

However, other studies have indicated that NAC might, under certain circumstances, promote metastasis. In a mouse model of lung cancer, NAC treatment was observed to enhance the metastatic spread of the disease. nih.gov Similarly, in a melanoma mouse model, high doses of NAC did not affect the growth of primary tumors but did lead to metastatic spread and the formation of distant metastases. nih.gov This effect was linked to an increase in the uptake of cysteine and cystine by metastatic melanoma cells and was dependent on the xCT cystine uptake system. nih.gov The transcription factor NRF2, which is a master regulator of the antioxidant response, and its stabilization of BACH1, a regulator of metastasis, have been implicated in the pro-metastatic effects of antioxidants like NAC in some cancer models. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

N-acetylcysteine (NAC) has been investigated for its potential to enhance the efficacy and mitigate the toxicity of established chemotherapeutic agents.

In preclinical models of glioblastoma, the antioxidant properties of NAC have been leveraged to reduce the adverse effects of the tyrosine kinase inhibitor axitinib (B1684631). nih.gov Axitinib treatment can induce cellular senescence in both tumor and normal cells through the accumulation of reactive oxygen species (ROS). nih.gov Co-treatment with NAC was found to prevent this senescence specifically in normal cells without compromising the anti-tumor activity of axitinib. nih.gov Furthermore, the combination of NAC and axitinib led to the normalization of tumor microvessels and protected the liver vasculature from axitinib-induced toxicity in brain tumor xenografts. nih.gov

In vitro studies have also shown that NAC can alter the cellular response to doxorubicin (B1662922). The effect of NAC on doxorubicin-induced NF-κB activity was found to be concentration-dependent, exhibiting both pro- and anti-oxidant mechanisms. mskcc.org Additionally, NAC has been shown to sensitize pancreatic cancer cells to gemcitabine. nih.gov

In a different context, NAC has been demonstrated to ameliorate chemotherapy-induced anxiety and depression-like behaviors in animal models. nih.gov In rats treated with methotrexate, NAC administration was found to improve these behavioral impairments by regulating inflammation, oxidative stress, and cholinergic status, as well as by increasing the release of brain-derived neurotrophic factor (BDNF). nih.gov

Specific Susceptibility in Glioblastoma Cell Metabolism

Recent research has uncovered a unique metabolic vulnerability in glioblastoma (GBM) that can be targeted by cysteine compounds like N-acetylcysteine (NAC). Analysis of The Cancer Genome Atlas revealed that GBM exhibits the highest expression of genes involved in cysteine and methionine metabolism among 32 human cancers. pnas.orgpnas.orgnih.gov

This metabolic characteristic makes GBM cells particularly susceptible to treatment with NAC. pnas.orgnih.gov Studies on patient-derived GBM cells have shown that NAC reduces cell growth and mitochondrial oxygen consumption. pnas.orgnih.gov This effect is exacerbated under conditions of glucose starvation. pnas.orgpnas.orgnih.gov In contrast, normal brain cells and other cancer cell types did not show a similar response to NAC treatment. pnas.orgnih.gov

The mechanism underlying this specific susceptibility involves the induction of mitochondrial hydrogen peroxide production and reductive stress in GBM cells by cysteine compounds. pnas.orgpnas.orgnih.gov This leads to a reduction in the mitochondrial membrane potential and dissolution of mitochondrial cristae. pnas.org These effects can be reversed by the administration of mitochondrial electron acceptors or the overexpression of mitochondrial redox enzymes. pnas.orgpnas.org The table below highlights key findings regarding the metabolic susceptibility of glioblastoma to NAC.

| Finding | Impact on Glioblastoma Cells | Reference |

| High expression of cysteine and methionine metabolic genes. | Unique metabolic signature among cancers. | pnas.orgpnas.orgnih.gov |

| NAC treatment. | Reduced cell growth and mitochondrial oxygen consumption. | pnas.orgnih.gov |

| NAC in combination with glucose starvation. | Exacerbated reduction in cell growth and mitochondrial function. | pnas.orgpnas.orgnih.gov |

| Mechanism of action. | Induction of mitochondrial hydrogen peroxide and reductive stress. | pnas.orgpnas.orgnih.gov |

Enhancement of TNF-α Dependent T-Cell Cytotoxicity

N-acetylcysteine (NAC) has been shown to enhance the anti-tumor activity of T-cells by modulating the tumor necrosis factor-alpha (TNF-α) pathway. nih.gov Research indicates that NAC can induce an early and sustained increase in the expression of membrane-bound TNF-α on stimulated human peripheral blood T-cells. nih.gov Concurrently, NAC increases the expression of TNF-RI and TNF-RII on tumor cell lines and stimulated T-cells. nih.gov

These effects are a result of both an early inhibition of TNF-α and TNF-R shedding and a later increase in their respective mRNA expression. nih.gov This leads to an enhancement of T-cell cytotoxicity against tumor cells through a membrane TNF-α-dependent mechanism. nih.gov In vivo studies in mice with L1210 lymphoma cells showed that oral administration of NAC inhibited tumor appearance in a significant portion of the animals. nih.gov Spleen cells from these protected mice demonstrated the ability to kill L1210 lymphoma cells in vitro in a manner dependent on membrane TNF-α. nih.gov

Furthermore, NAC has been found to improve the anti-tumor function of exhausted T-cells, which is a significant challenge in adoptive cell transfer (ACT) therapy. nih.gov Expansion of TCR-engineered T-cells in the presence of NAC imparted a durable resistance to DNA damage and activation-induced cell death, which was maintained in vivo. nih.gov

Renal Pathophysiology Research (In Vitro and Preclinical Animal Models)

Protective Effects in Acute Kidney Injury Models

N-acetylcysteine (NAC) has been investigated for its potential protective effects in preclinical models of acute kidney injury (AKI), a condition often characterized by oxidative stress and inflammation. nih.govscielo.brbioscmed.com The rationale for its use stems from its role as a precursor to the endogenous antioxidant glutathione and its direct free radical scavenging properties. nih.govscielo.br

Studies in animal models of ischemia-reperfusion (I/R) injury, a common cause of AKI, have shown that the efficacy of NAC can depend on the severity of the initial insult. In a rat model of short-term ischemic AKI (30 minutes of ischemia), preconditioning with NAC improved renal blood flow, increased creatinine (B1669602) clearance, reduced oxidative metabolites, and enhanced antioxidant capacity. scielo.br However, in a model of long-term ischemia (45 minutes), NAC did not provide the same protective effects, suggesting a therapeutic window for its efficacy. scielo.br

Conversely, another study in mice subjected to 20 minutes of bilateral renal ischemia followed by reperfusion found that while NAC prevented proximal tubular epithelial cell apoptosis in the early stages of I/R, its long-term administration enhanced the progression to chronic kidney disease (CKD). nih.govnih.gov This was attributed to NAC dampening the endogenous cellular antioxidant responses at the time of injury and promoting persistent mitochondrial and metabolic dysfunction. nih.govnih.gov

Complex Interactions in Chronic Kidney Disease Progression

The role of N-acetylcysteine (NAC) in the progression of chronic kidney disease (CKD) is complex, with studies revealing multifaceted interactions. Oxidative stress is a known contributor to the advancement of CKD. While NAC is recognized as an antioxidant that can replenish intracellular glutathione (GSH), its effects in the context of CKD are not straightforward.

In some preclinical models, NAC has demonstrated protective effects. For instance, it has been suggested that NAC may delay the deterioration of renal function by reducing serum creatinine (SCr), increasing endogenous creatinine clearance, and improving the ultrastructure of podocytes. A three-year retrospective cohort study on patients with stage 3-5 CKD indicated that NAC use was associated with more stable SCr and estimated glomerular filtration rate (eGFR) levels compared to non-users. This study also reported a significantly lower incidence of hemodialysis among NAC users, suggesting it may improve renal function and reduce the risk of progression to end-stage renal disease (ESRD).

Conversely, other preclinical research presents a more nuanced or even contradictory picture. One study examining the progression from acute kidney injury (AKI) to CKD in mice found that NAC administration enhanced the progression to CKD. The study suggested that while NAC prevented some initial cell death, it dampened the body's own protective antioxidant responses and exacerbated long-term mitochondrial and metabolic dysfunction in the kidney.

Table 1: Summary of N-acetyl-L-cysteine (NAC) Effects in Chronic Kidney Disease Models

| Model/Study Type | Key Findings | Outcome on CKD Progression | Reference |

|---|---|---|---|

| Retrospective Cohort (Human) | Stabilized SCr and eGFR; lower hemodialysis incidence. | Alleviated | |

| Systematic Review | Reduced cardiovascular events; improved eGFR and SCr. | Beneficial |

Mitigation of Cardiac and Mitochondrial Alterations in Cardiorenal Syndrome Type 4 (CRS-4)

Cardiorenal Syndrome Type 4 (CRS-4) describes a condition where chronic kidney disease leads to cardiovascular dysfunction. Research in animal models of CRS-4 suggests that NAC may mitigate associated cardiac and mitochondrial damage. The pathophysiology of CKD can impair heart mitochondria bioenergetics, leading to oxidative stress and a reduction in the antioxidant glutathione (GSH).

In a study using a CRS-4 animal model, oral administration of NAC was found to improve blood pressure and reduce cardiac fibrosis. The protective effects were linked to the preservation of cardiac mitochondrial bioenergetics and a reduction in the production of hydrogen peroxide by these organelles.

Furthermore, NAC treatment increased GSH levels within the heart's mitochondria, which helped regulate the cellular redox state. This was associated with an increase in NAD+ levels and a decrease in the acetylation of mitochondrial proteins. NAC also appeared to boost the levels of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, and the activity of the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD-2). These findings collectively suggest that NAC can decrease mitochondrial alterations and restore redox signaling, thereby protecting the heart during the progression of CRS-4.

Table 2: Effects of N-acetyl-L-cysteine (NAC) in Cardiorenal Syndrome Type 4 (CRS-4) Animal Model

| Parameter Measured | Effect of NAC Treatment | Implication | Reference |

|---|---|---|---|

| Blood Pressure | Improved | Cardiovascular Protection | |

| Cardiac Fibrosis | Reduced | Attenuation of Heart Damage | |

| Mitochondrial H₂O₂ Production | Decreased | Reduced Oxidative Stress | |

| Mitochondrial GSH Levels | Increased | Enhanced Antioxidant Defense |

Cardiovascular and Metabolic Syndrome Research (In Vitro and Preclinical Animal Models)

Inhibition of Platelet Hyperaggregability

In vitro studies have demonstrated that NAC can inhibit platelet hyperaggregability, a significant factor in the pro-thrombotic state associated with conditions like type-2 diabetes. Platelets from individuals with type-2 diabetes often exhibit low levels of the antioxidant glutathione (GSH), contributing to their hyperaggregability.

Research has shown that incubating blood from patients with type-2 diabetes with NAC at pharmacologically relevant concentrations leads to a significant inhibition of platelet aggregation induced by agents like thrombin and ADP. This anti-platelet effect is associated with several mechanisms:

Increased Intraplatelet GSH: NAC serves as a precursor for GSH synthesis, and its administration boosts GSH levels within platelets.

Reduced Oxidative Stress: By increasing GSH, NAC enhances the antioxidant capacity of platelets and suppresses the generation of reactive oxygen species (ROS).

Restoration of Albumin: Another proposed mechanism is that NAC regenerates the reduced, non-oxidized form of albumin (mercaptoalbumin), which is a primary antioxidant in plasma. This restoration inhibits various platelet functions, including aggregation, calcium mobilization, and adhesion to collagen.

Some studies also show that NAC can potentiate the anti-aggregatory effects of other agents like nitroglycerin, likely by facilitating the formation of S-nitrosothiol adducts that activate guanylate cyclase.

Table 3: In Vitro Effects of N-acetyl-L-cysteine (NAC) on Platelet Function

| Inducing Agent | NAC Effect | Associated Mechanism | Reference |

|---|---|---|---|

| Thrombin | Inhibition of aggregation | Increased GSH, Reduced ROS | |

| ADP | Inhibition of aggregation | Increased GSH, Reduced ROS |

Attenuation of Hepatic Steatosis and Hepatitis Development

Preclinical research indicates that NAC may play a role in mitigating liver damage, including hepatic steatosis (fatty liver) and inflammation. Oxidative stress and inflammation are key pathogenic events in the development and progression of various liver diseases. NAC is studied in this context for its ability to increase hepatic levels of glutathione (GSH), a critical antioxidant that is often depleted in liver injury.